3-(4-Phenylphenoxy)butan-2-one
Overview
Description
3-(4-Phenylphenoxy)butan-2-one is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Structure
- The study of crystallographic structures of related compounds can be informative for understanding the properties of 3-(4-Phenylphenoxy)butan-2-one. For example, the crystal structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into molecular configurations and spatial arrangements (Shi & Jiang, 1999).
Electrocatalytic Hydrogenation
- Research on electrocatalytic hydrogenation of similar compounds like 4-(4-hydroxyphenyl)buten-2-one reveals potential applications in chemical synthesis, with the reaction conditions significantly influencing product composition (Bryan & Grimshaw, 1997).
Potential in Anti-Gram-Negative Bacteria
- Derivatives of similar compounds, such as 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)butan-1-one, have shown potential in combating Gram-negative bacteria. This indicates possible antimicrobial applications of related compounds (Wang et al., 2021).
Multifunctional Supported Bimetallic Catalysts
- The use of bimetallic catalysts for reactions involving 4-phenylbutan-2-ones demonstrates potential applications in catalysis and chemical synthesis. These catalysts are effective in processes like hydrogenation and CC coupling (Morad et al., 2017).
Antagonistic Activity
- Studies on the structure-activity relationships of thiazolidinone derivatives, including similar compounds, provide insights into the development of new Ca(2+) antagonists with potential pharmaceutical applications (Kato et al., 1999).
Synthesis and Structural Analysis
- Research into the synthesis and crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, can inform the synthetic pathways and structural characteristics of this compound (Wang Yong-jian, 2010).
Antiinflammatory Compounds
- The development of antiinflammatory compounds, including analogs of 4-(6-methoxy-2-naphthyl)butan-2-one, suggests potential applications in the design of novel antiinflammatory drugs (Goudie et al., 1978).
Enantioselective Synthesis
- Research into the enantioselective synthesis of fatty acid amide hydrolase inhibitors using a 1,3-disubstituted butan-2-one scaffold, similar to this compound, indicates potential applications in synthesizing enantiomerically pure compounds for therapeutic use (Sundermann & Lehr, 2017).
Chiral Auxiliary Applications
- The use of 2-(4-phenylphenoxy)cyclohexan-1-ol as a chiral auxiliary in the synthesis of α-hydroxy acids showcases potential applications in asymmetric synthesis and the development of chiral compounds (Basavaiah & Krishna, 1995).
Spectroscopic Analysis and NLO Properties
- Studies on the synthesis, spectroscopic analysis, and non-linear optical (NLO) properties of related compounds hint at potential applications in materials science and photonic devices (Praveenkumar et al., 2021).
Mechanism of Action
Target of Action
It is structurally similar to 4-phenyl-3-buten-2-one , which is known to be a substrate for glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Mode of Action
Based on its structural similarity to 4-phenyl-3-buten-2-one, it may interact with its targets through non-covalent interactions such as van der waals forces .
Pharmacokinetics
Its solubility in various solvents such as alcohol, benzene, chloroform, and diethyl ether suggests that it may have good bioavailability.
Result of Action
If it acts similarly to 4-phenyl-3-buten-2-one, it may influence the activity of glutathione transferase, potentially affecting cellular detoxification processes .
Safety and Hazards
Properties
IUPAC Name |
3-(4-phenylphenoxy)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(17)13(2)18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPCNJJIWKLTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383127 | |
Record name | 3-(4-phenylphenoxy)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28089-74-9 | |
Record name | 3-(4-phenylphenoxy)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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